

2,6-Dimethoxypyridin-4-amine chemical properties

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Compound of Interest

Compound Name: 2,6-Dimethoxypyridin-4-amine

Cat. No.: B189221

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Technical Guide on 2,6-Dimethoxypyridin-4-amine

Disclaimer: Publicly available information on the chemical and physical properties of **2,6-Dimethoxypyridin-4-amine** (CAS No. 17325-39-2) is limited. Much of the available literature and database entries concern the isomeric and more widely studied compound, 2-Amino-4,6-dimethoxypyrimidine. Researchers are advised to verify the identity of the compound and its specific properties through analytical means.

This guide summarizes the currently available data for **2,6-Dimethoxypyridin-4-amine** for use by researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

2,6-Dimethoxypyridin-4-amine is a substituted pyridine derivative. It is commercially available as a solid.^[1] The following table summarizes its key identifying and computed properties. Experimental data for properties such as melting point, boiling point, and solubility are not readily available in the public domain.

Property	Value	Reference
CAS Number	17325-39-2	[2] [3]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	[2] [3]
Molecular Weight	154.17 g/mol	[2]
Synonyms	4-Amino-2,6-dimethoxypyridine	[1] [2]
Physical Form	Solid	[1]
Purity (Commercial)	≥95% - 97%	[1] [2]
SMILES	COc1=NC(=CC(=C1)N)OC	[2]
InChI Key	AJSGJCSWZUHDJB-UHFFFAOYSA-N	[1]
Topological Polar Surface Area (TPSA)	57.37 Å ²	[2]
logP (Computed)	0.681	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	4	[2]
Rotatable Bonds	2	[2]

Spectroscopic Data

While some chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data for commercial batches, these spectra are not publicly accessible.[\[4\]](#) Researchers should perform their own spectroscopic analysis for structure confirmation and purity assessment.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or specific reactions of **2,6-Dimethoxypyridin-4-amine** are not available in the surveyed public literature. The synthesis methods found predominantly describe the preparation of its pyrimidine isomers.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Reactivity and Biological Activity

Information regarding the specific reactivity, biological activity, or involvement in any signaling pathways for **2,6-Dimethoxypyridin-4-amine** is currently unavailable in the public domain. The pyrimidine scaffold is known to be associated with diverse biological activities, including antimicrobial and anti-inflammatory properties, but this cannot be directly extrapolated to this specific pyridine derivative.^[9]

Safety and Handling

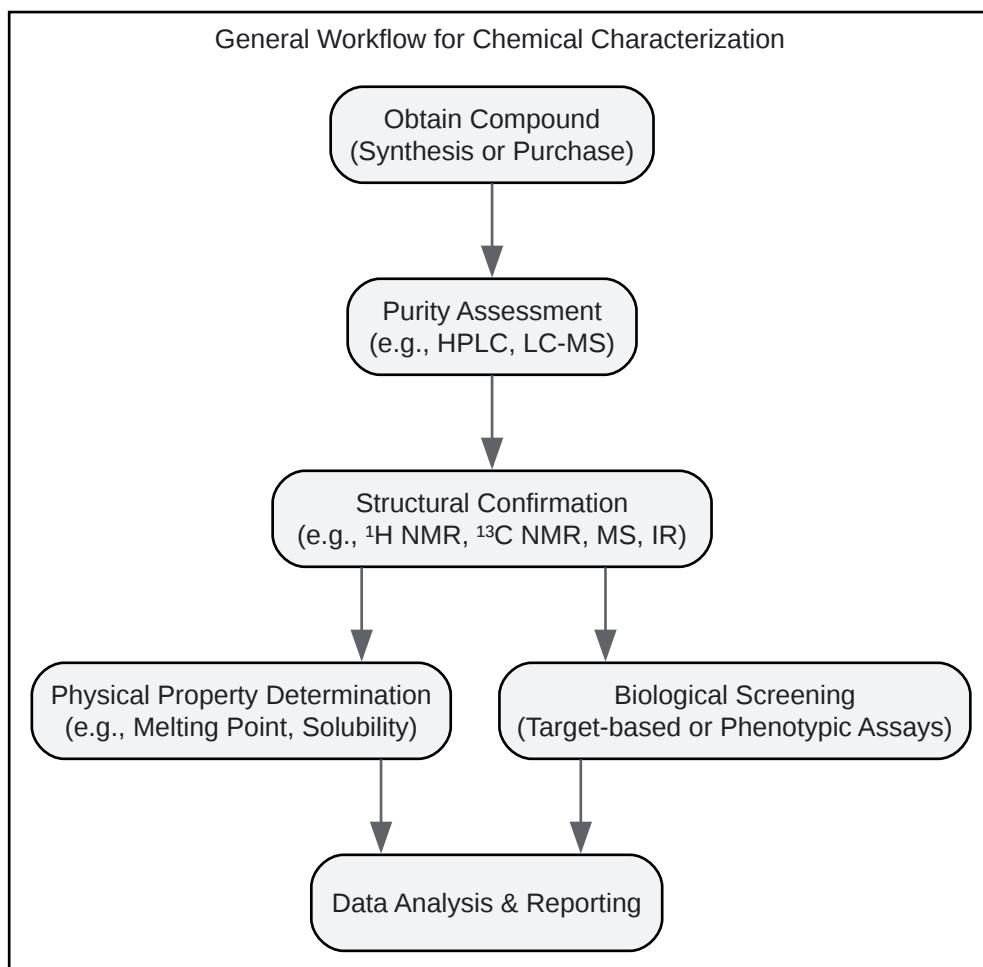
The following safety information is derived from supplier safety data sheets. It is recommended to handle the compound in a well-ventilated area using appropriate personal protective equipment.

Category	Information	Reference
Signal Word	Warning	[1]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[1]
Precautionary Statements	P261 (Avoid breathing dust), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P313 (Get medical advice/attention), P332 (If skin irritation occurs), P337 (If eye irritation persists).	[1]
Storage	Store in a refrigerator (4°C), protected from light.	[1] [2]

Logical Relationships and Workflows

Due to the absence of published experimental protocols or biological pathway information for **2,6-Dimethoxypyridin-4-amine**, no logical diagrams can be generated at this time. A

generalized workflow for the characterization of a novel research chemical is presented below for illustrative purposes.



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